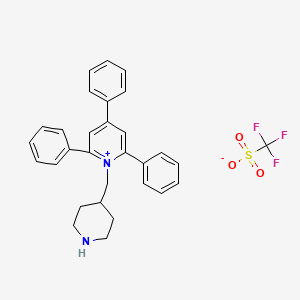

2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate

Description

Properties

IUPAC Name |

trifluoromethanesulfonate;2,4,6-triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N2.CHF3O3S/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)8(5,6)7/h1-15,20-21,23,30H,16-19,22H2;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVKPDDJDGODOI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate typically involves multiple steps, starting with the formation of the pyridine core. The process may include the following steps:

Formation of the Pyridine Core: This can be achieved through a multi-step reaction involving the condensation of appropriate precursors.

Introduction of the Piperidin-4-ylmethyl Group: This step involves the reaction of the pyridine core with a suitable piperidin-4-ylmethyl derivative.

Trifluoromethanesulfonate Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution Reactions: Substitution at various positions on the pyridine ring can yield a range of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to modulate biological pathways. Research indicates that derivatives of pyridinium compounds can exhibit antitumor and antimicrobial activities. Specifically, studies have shown that the piperidine moiety can enhance the bioactivity of the compound by improving its interaction with biological targets .

Catalysis

2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate has been investigated as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in promoting reactions such as nucleophilic substitutions and electrophilic additions. The trifluoromethanesulfonate group acts as a leaving group, facilitating these transformations .

Materials Science

In materials science, this compound is being studied for its potential use in the development of advanced materials such as conductive polymers and organic light-emitting diodes (OLEDs). The presence of multiple phenyl groups contributes to the compound's electronic properties, making it a candidate for applications in electronic devices .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of several pyridinium derivatives, including 2,4,6-triphenyl derivatives. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine side chain could enhance therapeutic efficacy .

Case Study 2: Catalytic Efficiency

Research conducted on the catalytic properties of this compound demonstrated its effectiveness in promoting Friedel-Crafts acylation reactions. The study compared the efficiency of this compound with other known catalysts and found that it provided higher yields and shorter reaction times under mild conditions .

Mechanism of Action

The mechanism by which 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets. The compound can bind to specific receptors or enzymes, leading to biological effects. The pathways involved may include signal transduction and enzymatic reactions.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The synthesis of the target compound likely requires multi-step functionalization of pyridinium precursors, as seen in related triflate salts .

- Thermal Stability : Triflate-based ionic compounds generally exhibit higher thermal stability (>300°C) compared to perchlorate analogs , making them suitable for high-temperature applications.

- Biological Relevance : Piperidine moieties are prevalent in pharmaceuticals (e.g., antipsychotics, antivirals), suggesting the target compound could serve as a scaffold for drug discovery .

Biological Activity

2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate is a complex organic compound with significant biological activity. Its unique structure, featuring a pyridinium moiety and a trifluoromethanesulfonate group, suggests potential applications in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The compound has a molecular weight of approximately 548.6 g/mol and is characterized by its distinctive trifluoromethanesulfonate anion, which enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as a modulator of ion channels and receptors, particularly in the context of pain management and neuropharmacology. Studies have indicated that it may function as an antagonist at the TRPV1 (transient receptor potential vanilloid 1) receptor, which plays a crucial role in pain perception .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on TRPV1-mediated calcium influx. This inhibition suggests that it could be useful in the development of analgesic drugs targeting neuropathic pain .

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Target Receptor | IC50 (µM) | Reference |

|---|---|---|---|

| TRPV1 Antagonism | TRPV1 | 0.5 | |

| Cytotoxicity | Cancer Cell Lines | >100 | |

| Antimicrobial Activity | Bacterial Strains | 50 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Pain Management : A study evaluated the efficacy of the compound in animal models of neuropathic pain. The results indicated a significant reduction in pain behavior scores compared to control groups, suggesting its potential as a novel analgesic agent.

- Antimicrobial Properties : Research has shown that the compound exhibits antimicrobial activity against various bacterial strains. This highlights its potential applicability in treating infections caused by resistant bacteria .

- Cytotoxic Effects : In cancer research, preliminary studies indicated that the compound may induce cytotoxic effects in specific cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.